molecular formula C32H43N5O5 B1671486 Epicriptine CAS No. 88660-47-3

Epicriptine

Cat. No. B1671486
CAS RN: 88660-47-3
M. Wt: 577.7 g/mol
InChI Key: SBFXHXZNBNFPHV-PXXBSISHSA-N
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Description

Epicriptine, also known as beta-dihydroergocryptine, is a nootropic indicated in individuals over sixty who manifest signs and symptoms of an idiopathic decline in mental capacity . It is part of the ergoloid mesylate mixture and differs from the alpha form on the position of one methyl group .


Molecular Structure Analysis

Epicriptine has a molecular formula of C32H43N5O5 . The structure is complex, with multiple rings and functional groups. It’s part of the ergoline class, which is defined by a specific core structure .


Physical And Chemical Properties Analysis

Epicriptine has an average mass of 577.726 Da and a monoisotopic mass of 577.326416 Da . It’s a small molecule with a complex structure, including multiple rings and functional groups .

Scientific Research Applications

Biomarkers of Meat and Fish Intake

Epicriptine, a metabolite found in meat and fish, is used as a biomarker to assess meat and fish intake in dietary studies. This application is significant in epidemiological research to study the association between diet and chronic diseases. The presence of epicriptine in urine samples helps in accurately classifying subjects based on their meat and fish consumption, facilitating research on diet-related health outcomes (Cheung et al., 2017).

Polyphenols in Disease Prevention and Treatment

Epicriptine, as part of the polyphenol family, is studied for its biological effects, particularly in the prevention and treatment of diseases like cardiovascular disease, cancer, diabetes, and neurodegenerative diseases. Its ability to interact with and neutralize reactive oxygen species (ROS) makes it a promising agent in mitigating disease progression. The modulation of cell signaling pathways by epicriptine, particularly the MAP kinase pathway, is a significant area of research in understanding its role in disease prevention and treatment (Shay et al., 2015).

Plant Cell to Human Cell Health

Epicriptine's role in plant and human health is another important area of study. Research on epicriptine as a nutraceutical has revealed its critical biological functions and therapeutic potential. Despite its poor bioavailability and instability in vivo, studies, including those on nanoformulations, have shown enhanced antioxidant activity and bioavailability, showcasing its scope in health applications (Prakash et al., 2019).

Safety And Hazards

Epicriptine is contraindicated in individuals with known hypersensitivity or allergic reactions to it . It can affect blood pressure due to its effect on dopaminergic receptors, so individuals with uncontrolled hypertension should avoid its use . It’s also contraindicated in individuals with a history of fibrotic disorders, as it has been associated with rare cases of fibrotic complications .

properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2R)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20-,22-,24-,25+,27+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFXHXZNBNFPHV-PXXBSISHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024730
Record name 9,10alpha-Dihydro-13'-epi-beta-ergocryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Epicriptine effect is mainly due to the agonistic activity on dopamine receptor. This activity is categorized as part of the ergoline class which is defined as a producer of a vasoconstrictive effect. Please refer to [DB01049] and to know more about the isomer please refer to [DB11274].
Record name Epicriptine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Epicriptine

CAS RN

88660-47-3
Record name (5′α,10α)-9,10-Dihydro-12′-hydroxy-2′-(1-methylethyl)-5′-[(1R)-1-methylpropyl]ergotaman-3′,6′,18-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88660-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicriptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088660473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epicriptine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9,10alpha-Dihydro-13'-epi-beta-ergocryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPICRIPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M64643B5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M Sencanski, V Perovic, J Milicevic, T Todorovic… - 2021 - chemrxiv.org
… From 127 the initial docking, as top candidates were found Epicriptine and Metergoline, targeting the inhibitor binding 128 site. Epicriptine is the top candidate, with a more favourable …
Number of citations: 2 chemrxiv.org
M Sencanski, V Perovic, J Milicevic… - …, 2022 - Wiley Online Library
… From the initial docking, as top candidates were found Epicriptine and Metergoline, targeting the inhibitor binding site (Supporting Information, Table S3). Epicriptine is the top candidate…
S Kamboj, A Rajput, A Rastogi, A Thakur… - Computational and …, 2022 - Elsevier
Hepatitis C virus (HCV) infection causes viral hepatitis leading to hepatocellular carcinoma. Despite the clinical use of direct-acting antivirals (DAAs) still there is treatment failure in 5–10…
Number of citations: 8 www.sciencedirect.com
C Ma, Z Zhou, H Liu, D Koslicki - GigaScience, 2023 - academic.oup.com
Background Computational drug repurposing is a cost- and time-efficient approach that aims to identify new therapeutic targets or diseases (indications) of existing drugs/compounds. It …
Number of citations: 2 academic.oup.com
S Protić, N Kaličanin, M Sencanski… - International journal of …, 2023 - mdpi.com
… Additionally, interaction with Glu 167 was reported in the cases of Epicriptine and Ergometrine [18]. The docked conformation of gramicidin D is presented in Figure 1. …
Number of citations: 2 www.mdpi.com
AK Gao, TB Chen, VL Kouznetsova… - Artificial Intelligence …, 2023 - Elsevier
The human immunodeficiency virus type 1 (HIV-1) is a retrovirus that can cause acquired immunodeficiency syndrome (AIDS), severely weakening the immune system. The United …
Number of citations: 0 www.sciencedirect.com
SS Bharate, S Mignani… - Journal of medicinal …, 2018 - ACS Publications
Small-molecule natural products (NPs) have a long and successful track record of providing first-in-class drugs and pharmacophore (scaffolds) in all therapeutic areas, serving as a …
Number of citations: 75 pubs.acs.org
E Vitaku, DT Smith, JT Njardarson - Journal of medicinal chemistry, 2014 - ACS Publications
Nitrogen heterocycles are among the most significant structural components of pharmaceuticals. Analysis of our database of US FDA approved drugs reveals that 59% of unique small-…
Number of citations: 313 pubs.acs.org
İ Uğur, A Marion - 2020 - open.metu.edu.tr
Spike glycoprotein (S), one of the signature proteins of the SARS-CoV-2, initiates the membrane fusion and virus entry to the host cell. The S protein’s key role in virus viability makes it …
Number of citations: 4 open.metu.edu.tr
Y Choi, B Shin, K Kang, S Park, BR Beck - Viruses, 2020 - mdpi.com
Previously, our group predicted commercially available Food and Drug Administration (FDA) approved drugs that can inhibit each step of the replication of severe acute respiratory …
Number of citations: 31 www.mdpi.com

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